Cas no 852374-04-0 (N-(3-acetamidophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(3-acetamidophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-acetamidophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- SR-01000099053
- SR-01000099053-1
- GNF-Pf-598
- 852374-04-0
- N-(3-acetamidophenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
- AKOS024595213
- CHEMBL602811
- N-(3-acetamidophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- F0676-0295
-
- Inchi: 1S/C21H17FN6O2S/c1-13(29)23-16-3-2-4-17(11-16)24-19(30)12-31-20-10-9-18-25-26-21(28(18)27-20)14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,23,29)(H,24,30)
- InChI Key: SCMNCCVMPAGXRU-UHFFFAOYSA-N
- SMILES: S(CC(NC1=CC=CC(=C1)NC(C)=O)=O)C1C=CC2=NN=C(C3C=CC(=CC=3)F)N2N=1
Computed Properties
- Exact Mass: 436.11177314g/mol
- Monoisotopic Mass: 436.11177314g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 127Ų
N-(3-acetamidophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0676-0295-15mg |
N-(3-acetamidophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-04-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0676-0295-50mg |
N-(3-acetamidophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-04-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0676-0295-2μmol |
N-(3-acetamidophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-04-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0676-0295-5μmol |
N-(3-acetamidophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-04-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0676-0295-10mg |
N-(3-acetamidophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-04-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0676-0295-10μmol |
N-(3-acetamidophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-04-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0295-20μmol |
N-(3-acetamidophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-04-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0676-0295-5mg |
N-(3-acetamidophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-04-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0295-20mg |
N-(3-acetamidophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-04-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0676-0295-3mg |
N-(3-acetamidophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-04-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(3-acetamidophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Related Literature
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
Additional information on N-(3-acetamidophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
Professional Introduction to Compound with CAS No. 852374-04-0 and Product Name: N-(3-acetamidophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
The compound with the CAS number 852374-04-0 and the product name N-(3-acetamidophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The molecular framework of this compound incorporates multiple functional groups, including amide, sulfanyl, and triazolopyridazine moieties, which contribute to its unique chemical properties and reactivity.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. The presence of a triazolopyridazine core in this molecule suggests that it may exhibit interesting pharmacological properties. This core structure has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. The 4-fluorophenyl substituent further enhances the compound's potential by introducing fluorine atoms, which are known to modulate metabolic stability and binding affinity. Such modifications are often employed to improve the pharmacokinetic profile of drug candidates.
The acetamidophenyl group in the molecular structure contributes to the compound's solubility and bioavailability, which are critical factors in drug development. Additionally, the sulfanyl group at the 6-position of the pyridazine ring adds another layer of complexity to the molecule's interactions with biological systems. This group can participate in hydrogen bonding and other non-covalent interactions, which are essential for effective binding to target proteins.
In the context of current pharmaceutical research, compounds like N-(3-acetamidophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide are being explored for their potential therapeutic applications. The triazolopyridazine scaffold is particularly noteworthy because it has been implicated in various biological processes. For instance, derivatives of this class have shown promise in inhibiting certain enzymes that are involved in inflammatory responses and cancer progression. The fluorophenyl moiety is also a key feature, as fluorine-containing compounds often exhibit enhanced binding affinity and selectivity.
One of the most compelling aspects of this compound is its structural diversity. The combination of an amide linkage, a sulfanyl group, and a triazolopyridazine core creates a multifaceted molecule that can engage with multiple targets simultaneously. This property is highly desirable in drug design, as it can lead to synergistic effects that improve therapeutic outcomes. Moreover, the presence of these functional groups allows for further chemical modification, enabling researchers to fine-tune the compound's properties for specific applications.
Recent studies have demonstrated that heterocyclic compounds like this one can exhibit a wide range of biological activities. For example, some derivatives have been found to possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Others have shown antiviral or antibacterial effects by interfering with viral replication or bacterial growth mechanisms. The specific activity of N-(3-acetamidophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide would depend on its interactions with these biological targets.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of each functional group must be carefully controlled to maintain the integrity of the molecular framework. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex heterocyclic core. These methods allow for precise control over bond formation and ensure that the desired structure is obtained.
In conclusion, N-(3-acetamidophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug development. As research in medicinal chemistry continues to evolve, compounds like this one will play a crucial role in discovering new therapies for various diseases.
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